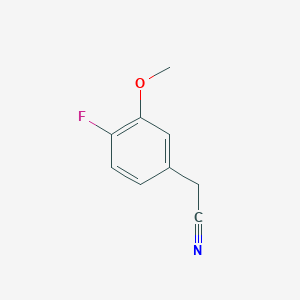

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

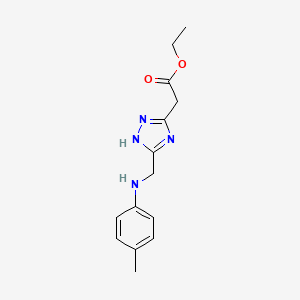

“2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 850565-37-6 . It has a molecular weight of 165.17 and its IUPAC name is (4-fluoro-3-methoxyphenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is 1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is stored in a dry room at normal temperature .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was synthesized using a combination of 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder through the Gewald synthesis technique. The resultant compound was further treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. These novel compounds, characterized by their IR, 1H NMR, 13C NMR, and mass spectral data, exhibited significant antimicrobial activity, especially derivatives 5a, 5c, 5f, and 5h, which showed excellent activity compared to other derivatives (Puthran et al., 2019).

Spectral and Electrochemical Characteristics

The spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), a dye with dual fluorescence in acetonitrile and a structural analog of 3-hydroxyflavone, were studied. QMOM exhibits excited-state proton transfer, resulting in dual fluorescence. The thermal behavior of relative band intensities indicated the kinetic character of the proton transfer, revealing insights into the spectral properties of similar fluorophores (Tomin & Jaworski, 2011).

The copolymerization of 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene was achieved electrochemically in acetonitrile, resulting in a copolymer with good electrochemical behaviors, high conductivity, and excellent ambient stability. This study highlights the potential of acetonitrile as a solvent in the electrochemical synthesis of copolymers with desirable properties (Wei et al., 2006).

Reaction Mechanisms and Kinetics

The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures led to insights into the role of ion-molecule pairs in solvolysis reactions. This study provided evidence of the nucleophilic addition of water to a tertiary allylic carbocation, contributing to the understanding of reaction mechanisms in acetonitrile solutions (Jia et al., 2002).

The electrochemical reduction of aryl thiocyanates in acetonitrile unveiled a change in the reductive cleavage mechanism of the S-CN bond, depending on the substituent on the aryl ring. This study presented an autocatalytic process during the reduction, involving a nucleophilic substitution reaction on the initial aryl thiocyanate by the electrochemically generated arenethiolate ion, showcasing the complexity of electrochemical reactions in acetonitrile (Houmam et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Similar compounds have shown antibiotic activity against gram-positive bacteria such asBacillus subtilis and Staphylococcus aureus .

Biochemical Pathways

Phenylacetonitriles are known to be involved in various biochemical reactions .

Pharmacokinetics

The compound is a solid or viscous liquid at room temperature, which may influence its bioavailability .

Result of Action

Similar compounds have shown antibiotic activity, suggesting that it may have a similar effect .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Propriétés

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 |

Source

|

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methoxyphenyl)acetonitrile | |

CAS RN |

850565-37-6 |

Source

|

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)

![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)

amino}acetamide](/img/structure/B2894633.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)